

# A Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzonitrile

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## Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

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## Abstract

**4-Amino-3-methoxybenzonitrile** (CAS No: 177476-76-5) is a substituted aromatic nitrile of interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an amino, a methoxy, and a nitrile group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its application as a building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Amino-3-methoxybenzonitrile**, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development.

## Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key identifiers and properties of **4-Amino-3-methoxybenzonitrile** are summarized below.

## Structural and Chemical Identifiers

| Identifier        | Value  | Reference                               |
|-------------------|--|---|
| IUPAC Name        | 4-amino-3-methoxybenzonitrile                              | <a href="#">[1]</a>                     |
| CAS Number        | 177476-76-5  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O             | <a href="#">[1]</a> <a href="#">[2]</a> |
| SMILES            | COc1=C(C=CC(=C1)C#N)N                                      | <a href="#">[1]</a>                     |
| InChI             | InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3 | <a href="#">[1]</a>                     |
| InChIKey          | SCXGWOFGMVEUGW-UHFFFAOYSA-N                                | <a href="#">[1]</a>                     |

## Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for **4-Amino-3-methoxybenzonitrile** is presented in the table below. It is important to note that while some values are experimentally determined for similar compounds, others for the target compound are computationally predicted.

| Property                                   | Value  | Method             | Reference                               |
|--|--|--------------------|---|
| Molecular Weight                           | 148.16 g/mol                                       | ---                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Physical Form                              | Solid  | ---                |   |
| Melting Point                              | 85-87 °C (for 4-Hydroxy-3-methoxybenzonitrile)     | Experimental       |   |
| Boiling Point                              | 256-257 °C at 765 mmHg (for 4-Methoxybenzonitrile) | Experimental       | <a href="#">[3]</a>                     |
| logP (Octanol-Water Partition Coefficient) | 0.9  | Computed by XLogP3 | <a href="#">[1]</a>                     |
| pKa  | Not available                                      | ---                |   |
| Aqueous Solubility                         | Predicted to be low                                | ---                |   |

## Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline generic, well-established methods applicable to crystalline organic solids like **4-Amino-3-methoxybenzonitrile**.

### Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[\[4\]](#) A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[\[5\]](#)

**Objective:** To determine the temperature range over which the solid-to-liquid phase transition occurs.

**Materials:**

- **4-Amino-3-methoxybenzonitrile** (finely powdered)

- Melting point capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample is not a fine powder)

**Procedure:**

- Sample Preparation: Ensure the **4-Amino-3-methoxybenzonitrile** sample is completely dry and in the form of a fine powder.[\[4\]](#) If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[\[5\]](#)
- Packing: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[\[5\]](#)[\[6\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): For an unknown compound, first perform a rapid heating to determine an approximate melting range.
- Accurate Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as you approach the expected melting point.[\[5\]](#)
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

## Boiling Point Determination (Microscale Method)

For small sample quantities, a microscale boiling point determination is a suitable technique.[\[7\]](#)  
[\[8\]](#)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Materials:

- **4-Amino-3-methoxybenzonitrile**
- Small test tube (e.g., 6 x 50 mm) or melting point capillary tube
- A smaller, sealed capillary tube (fusion tube)
- Thermometer
- Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus)[7]

Procedure:

- Sample Preparation: Place a few drops of the molten **4-Amino-3-methoxybenzonitrile** into the small test tube or melting point capillary.
- Fusion Tube Insertion: Place the smaller, sealed capillary tube into the larger tube containing the sample, with the open end down.
- Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Heat the apparatus gently.[7]
- Observation: As the temperature rises, air trapped in the fusion tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the fusion tube.[7]
- Cooling and Recording: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the fusion tube.

## Solubility Determination

Solubility provides insights into the polarity of a molecule and the types of intermolecular forces it can form. A systematic approach using solvents of varying polarities is typically employed.

Objective: To qualitatively determine the solubility of **4-Amino-3-methoxybenzonitrile** in various solvents.

Materials:

- **4-Amino-3-methoxybenzonitrile**
- A series of solvents: Water, 5% HCl, 5% NaOH, and an organic solvent (e.g., diethyl ether or dichloromethane).[9][10]
- Small test tubes
- Vortex mixer or stirring rod

Procedure:

- Sample Addition: Place approximately 20-30 mg of **4-Amino-3-methoxybenzonitrile** into a small test tube.
- Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the test tube.
- Mixing: Vigorously agitate the mixture for at least 60 seconds using a vortex mixer or by stirring.[11]
- Observation: Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.
- Systematic Testing: Based on the solubility flowchart (see diagram below), proceed to the next appropriate solvent. For instance, if the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH to identify basic or acidic functional groups.[12] The amino group in **4-Amino-3-methoxybenzonitrile** is expected to render it soluble in dilute acid.

## LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design.[13] The shake-flask method is the traditional and most reliable technique for its determination.[14][15]

Objective: To determine the ratio of the concentration of **4-Amino-3-methoxybenzonitrile** in octanol versus an aqueous buffer at equilibrium.

Materials:

- **4-Amino-3-methoxybenzonitrile**
- 1-Octanol (pre-saturated with aqueous buffer)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)[15]
- Separatory funnel or centrifuge tubes
- Analytical instrument for concentration measurement (e.g., HPLC-UV)
- Vortex mixer or shaker

Procedure:

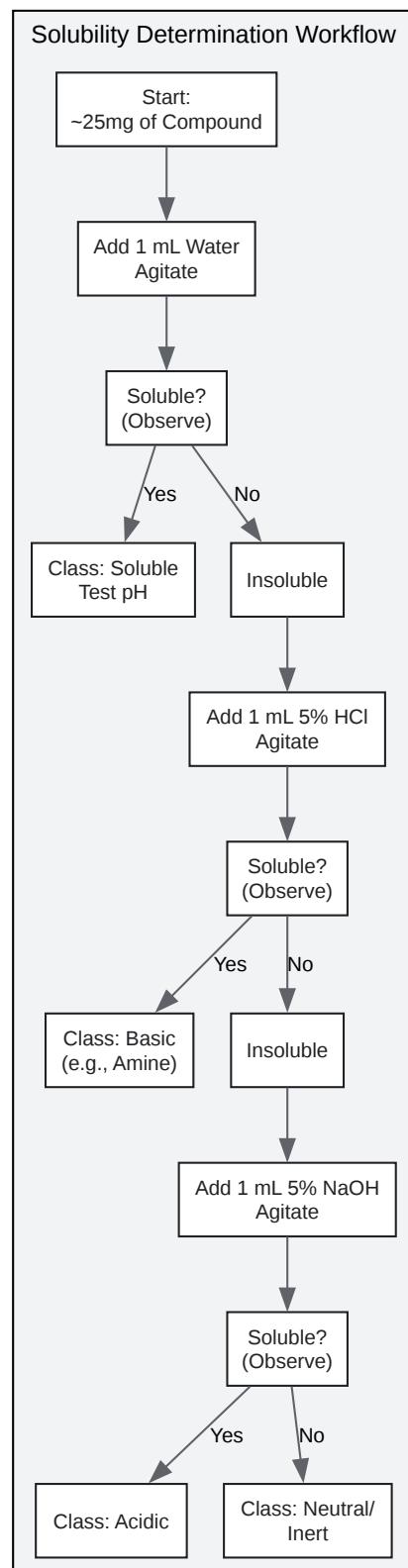
- Phase Saturation: Vigorously mix 1-octanol and the aqueous buffer and allow the layers to separate completely to ensure mutual saturation.[16]
- Compound Addition: Prepare a stock solution of **4-Amino-3-methoxybenzonitrile** in a suitable solvent (e.g., DMSO) and add a small aliquot to a mixture of the pre-saturated octanol and aqueous buffer.[13]
- Partitioning: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[16]
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
- Concentration Analysis: Carefully sample an aliquot from both the octanol and the aqueous layers.[16] Determine the concentration of the compound in each phase using a suitable

analytical method like HPLC-UV.

- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

## Visualized Workflows and Relationships

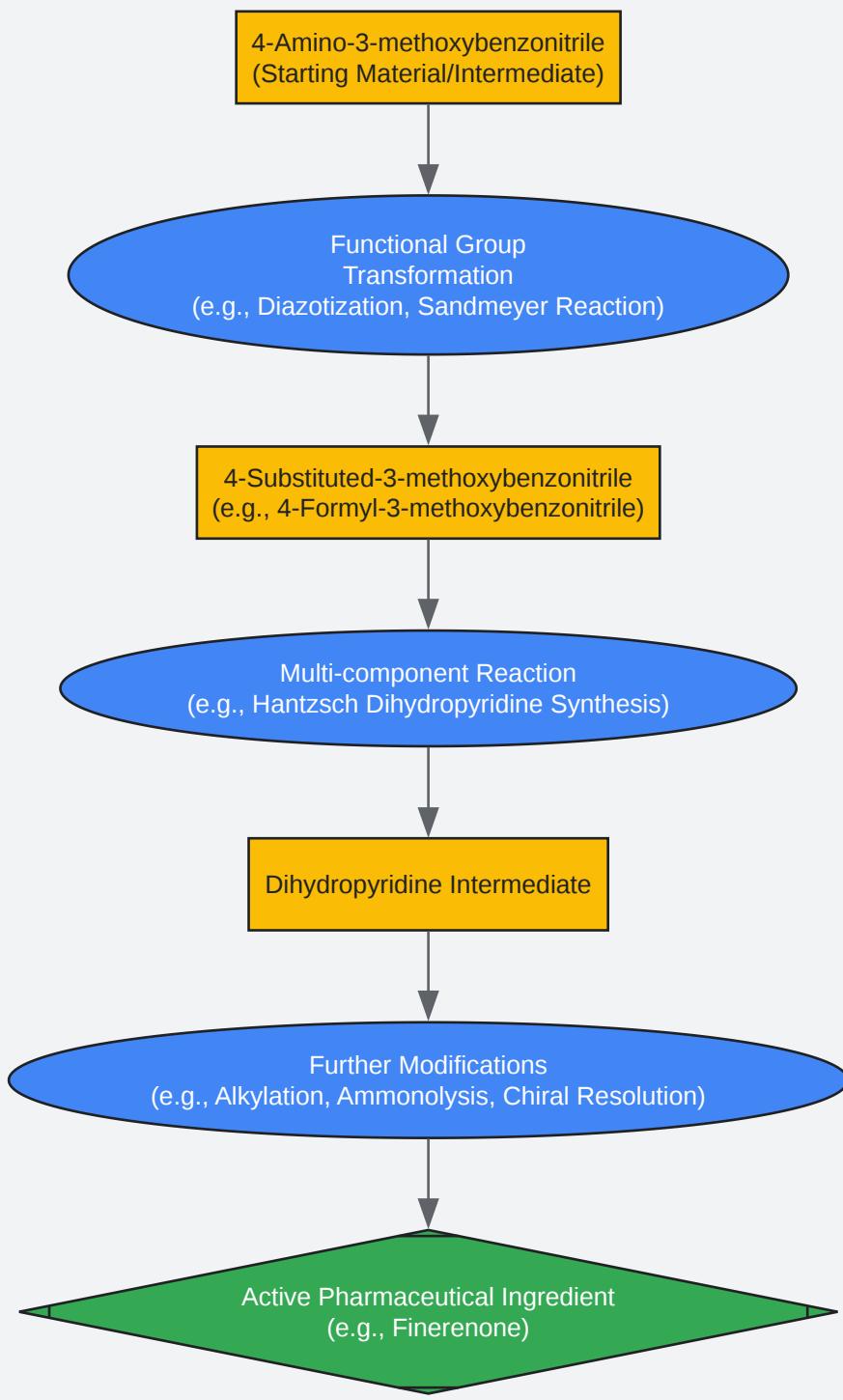
Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.



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Caption: A workflow diagram for the systematic determination of a compound's solubility class.

### Potential Synthetic Route Involving 4-Amino-3-methoxybenzonitrile Derivatives



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Caption: A potential synthetic pathway where derivatives of **4-Amino-3-methoxybenzonitrile** serve as key intermediates in the synthesis of complex pharmaceutical compounds like Finerenone.[17][18][19]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Amino-3-methoxybenzonitrile** is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
- Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
- Skin Irritation (Category 2): Causes skin irritation.[1]
- Eye Irritation (Category 2A): Causes serious eye irritation.[1]
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

## Conclusion

**4-Amino-3-methoxybenzonitrile** is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its substituted aromatic structure. While comprehensive experimental data for this specific molecule is limited, its properties can be reasonably estimated from closely related analogs and computational models. The standardized experimental protocols provided in this guide offer a framework for the precise and reliable determination of its key physicochemical parameters. A thorough understanding of these properties is paramount for its effective utilization in synthetic chemistry and for the rational design of new molecules in drug discovery and development.

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